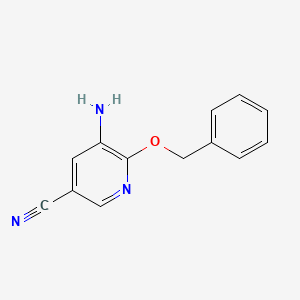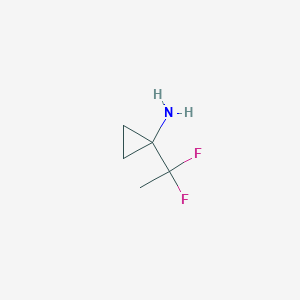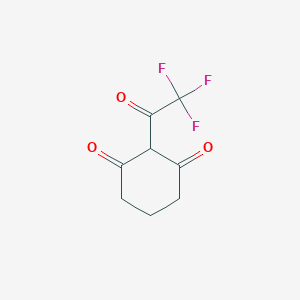
2-(2,2,2-Trifluoroacetyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoroacetyl)cyclohexan-1,3-dione is a chemical compound with the molecular formula C8H7F3O3 and a molecular weight of 208.13 g/mol . It is characterized by the presence of a trifluoroacetyl group attached to a cyclohexane-1,3-dione structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoroacetyl)cyclohexan-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2-(Trifluoroacetyl)cyclohexan-1,3-dione may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoroacetyl)cyclohexan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols .
Scientific Research Applications
2-(Trifluoroacetyl)cyclohexan-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-(Trifluoroacetyl)cyclohexan-1,3-dione involves the inhibition of specific enzymes. For instance, it has been shown to inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme involved in the breakdown of the amino acid tyrosine in plants . This inhibition leads to the accumulation of toxic intermediates, resulting in the bleaching of plant tissues.
Comparison with Similar Compounds
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness: 2-(Trifluoroacetyl)cyclohexan-1,3-dione is unique due to its trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to other similar compounds. This makes it particularly valuable in specific industrial and research applications .
Properties
Molecular Formula |
C8H7F3O3 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)7(14)6-4(12)2-1-3-5(6)13/h6H,1-3H2 |
InChI Key |
BCEFUYWOIOCVLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


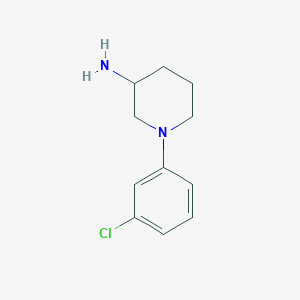
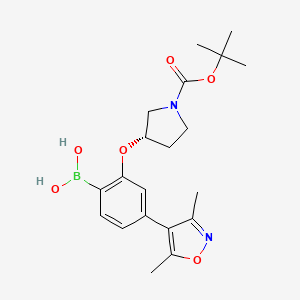

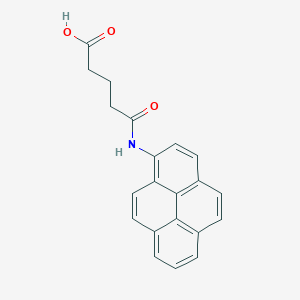
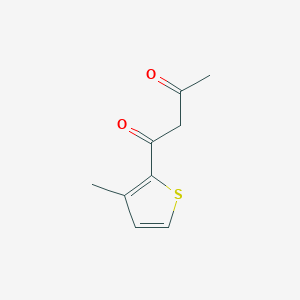
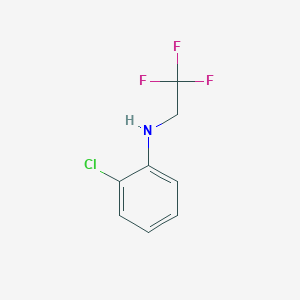
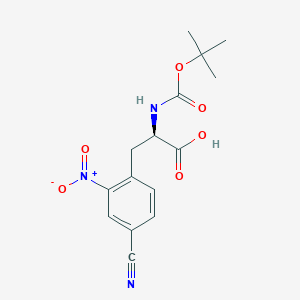
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13085976.png)
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)
